(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one serves as a key structural scaffold in the development of novel therapeutics. It has been investigated for its potential in targeting specific biological pathways involved in disease processes. This compound belongs to the isoquinolinone class, known for its diverse biological activities. Notably, it is a crucial intermediate in synthesizing Duvelisib, an inhibitor of phosphoinositide 3-kinase (PI3K) with applications in treating certain types of leukemia and lymphoma [, ].
The primary application of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, based on the abstracts, appears to be its role as a crucial building block in synthesizing Duvelisib [, ]. Duvelisib is an FDA-approved drug used for treating relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma and relapsed or refractory follicular lymphoma.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7